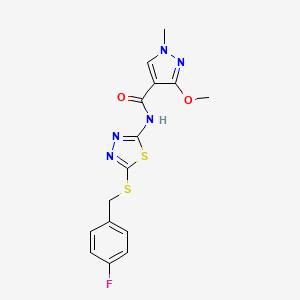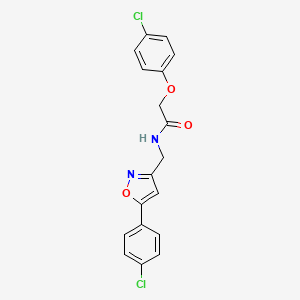
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)acetamide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as "compound X" in scientific literature.
Applications De Recherche Scientifique
Photovoltaic Efficiency and Ligand-Protein Interactions
This compound and its analogs have been explored for their potential in dye-sensitized solar cells (DSSCs). Spectroscopic and quantum mechanical studies have revealed that these compounds exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity and ligand-protein interactions with Cyclooxygenase 1 (COX1) have been studied, highlighting their versatile applications beyond conventional drug use. This includes molecular docking studies to understand binding interactions, suggesting potential in therapeutic targeting as well as energy applications (Mary et al., 2020).
Corrosion Inhibition
Another significant application of related acetamide derivatives is in corrosion inhibition. Research has demonstrated that these compounds, particularly those synthesized through 1,3-dipolar cycloaddition reactions, exhibit promising corrosion prevention efficiencies. This is particularly relevant in steel preservation in acidic and mineral oil mediums, highlighting the chemical's versatility and potential in industrial applications to protect metals from corrosion (Yıldırım & Cetin, 2008).
Herbicidal Activities
The herbicidal activity of 2-(5-isoxazolyloxy)acetamide derivatives has been extensively studied. Compounds with specific structural features have shown strong herbicidal activities against various upland weeds without affecting non-target crops such as cotton. This suggests the compound's potential utility in agriculture for the selective control of weeds, contributing to more efficient and sustainable farming practices (Kai et al., 1998).
Antibacterial Activity
Research into N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides has uncovered their potential as antibacterial agents. These compounds have been synthesized and shown to possess significant antibacterial activity against both gram-negative and gram-positive bacteria. This opens up possibilities for their use in developing new antibacterial therapies, addressing the growing concern of antibiotic resistance (Siddiqui et al., 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c19-13-3-1-12(2-4-13)17-9-15(22-25-17)10-21-18(23)11-24-16-7-5-14(20)6-8-16/h1-9H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSVQVMDMUVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

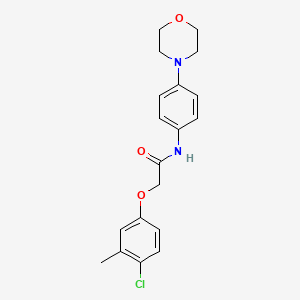
![6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2945854.png)
![N-[Cyano-(3-hydroxyphenyl)methyl]-N-methylbut-2-ynamide](/img/structure/B2945855.png)

![7-(tert-butyl)-3-(2,5-dimethylbenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2945858.png)
![N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945862.png)

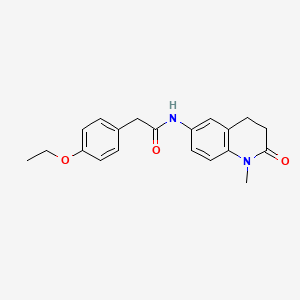
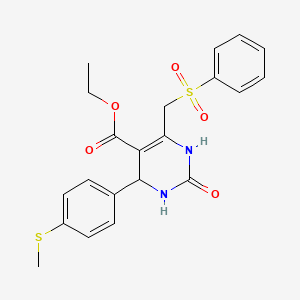
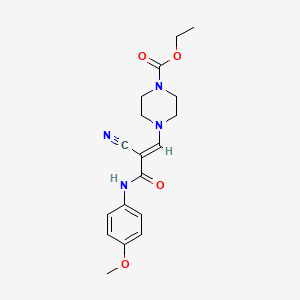

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2945872.png)
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2945874.png)
